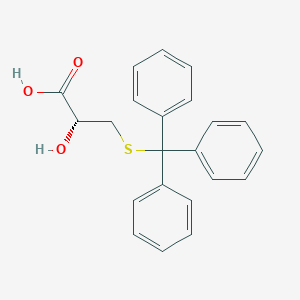
(R)-2-Hydroxy-3-(tritylthio)propanoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-Hydroxy-3-(tritylthio)propanoic acid is an organic compound characterized by the presence of a hydroxyl group, a tritylthio group, and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Hydroxy-3-(tritylthio)propanoic acid typically involves the protection of the thiol group using a trityl group, followed by the introduction of the hydroxyl and carboxylic acid functionalities. One common method involves the reaction of 3-mercaptopropionic acid with triphenylmethyl chloride (trityl chloride) in the presence of a base to form 3-(tritylthio)propionic acid. This intermediate can then be hydroxylated to yield ®-2-Hydroxy-3-(tritylthio)propanoic acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: ®-2-Hydroxy-3-(tritylthio)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The tritylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Oxidation: Formation of 2-oxo-3-(tritylthio)propanoic acid.
Reduction: Formation of 2-hydroxy-3-(tritylthio)propanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: ®-2-Hydroxy-3-(tritylthio)propanoic acid is used as a building block in organic synthesis. Its unique functional groups allow for the creation of complex molecules through various chemical transformations.
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving thiol and hydroxyl groups. It serves as a model substrate for investigating the mechanisms of these enzymes.
Industry: In the industrial sector, ®-2-Hydroxy-3-(tritylthio)propanoic acid is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the synthesis of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of ®-2-Hydroxy-3-(tritylthio)propanoic acid involves its interaction with various molecular targets, primarily through its functional groups. The hydroxyl group can participate in hydrogen bonding and nucleophilic attacks, while the tritylthio group can undergo redox reactions and serve as a protective group in synthetic pathways. The carboxylic acid group can form ionic bonds and participate in esterification and amidation reactions.
Comparación Con Compuestos Similares
3-(Tritylthio)propionic acid: Lacks the hydroxyl group but shares the tritylthio and carboxylic acid functionalities.
2-(Tritylthio)ethanethiol: Contains a thiol group instead of a hydroxyl group and a shorter carbon chain.
1-Bromo-3-(tritylthio)propane: Contains a bromine atom instead of a hydroxyl group.
Uniqueness: ®-2-Hydroxy-3-(tritylthio)propanoic acid is unique due to the presence of both a hydroxyl group and a tritylthio group on the same carbon chain. This combination of functional groups allows for diverse chemical reactivity and makes it a valuable intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C22H20O3S |
|---|---|
Peso molecular |
364.5 g/mol |
Nombre IUPAC |
(2R)-2-hydroxy-3-tritylsulfanylpropanoic acid |
InChI |
InChI=1S/C22H20O3S/c23-20(21(24)25)16-26-22(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20,23H,16H2,(H,24,25)/t20-/m0/s1 |
Clave InChI |
QFDZZZLJDKSWSE-FQEVSTJZSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC[C@@H](C(=O)O)O |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



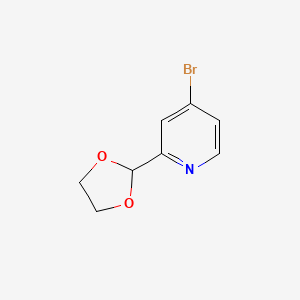
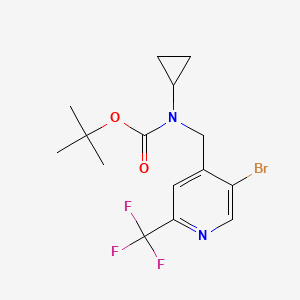
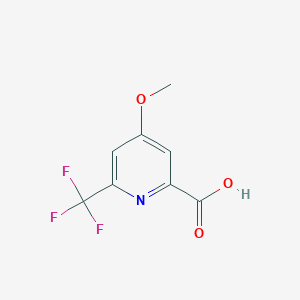
![ethyl 1-methyl-1H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B13918548.png)
![N,N-Bis[(2,4-dimethoxyphenyl)methyl]-1-phenyl-methanesulfonamide](/img/structure/B13918554.png)
![Methyl 4-[acetyl(hydroxy)amino]benzoate](/img/structure/B13918562.png)
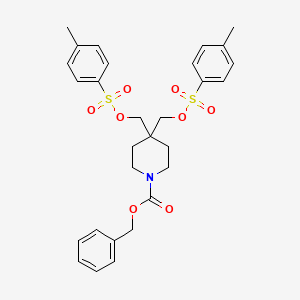
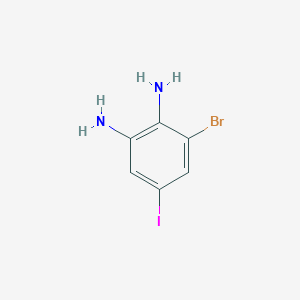
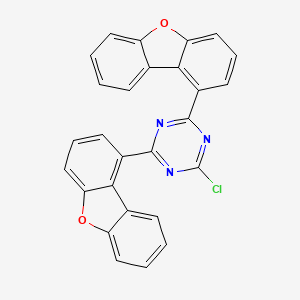
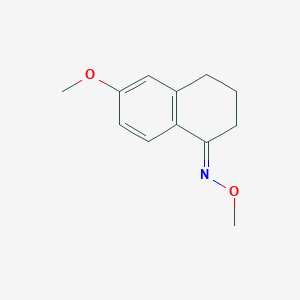
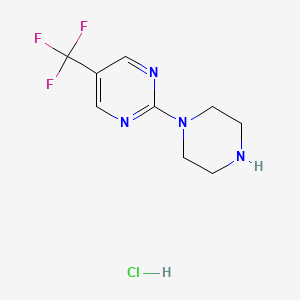
![tert-Butyl 2-(7-chlorothieno[3,2-b]pyridin-3-yl)acetate](/img/structure/B13918610.png)
![2-[(4-Methoxyphenyl)methyl]-4-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B13918618.png)
